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PENTAMETHYLCYCLOPENTASILOXANE

Focused ion beam Insulator deposition Semiconductor nanofabrication

Pentamethylcyclopentasiloxane (D5H) delivers two orders of magnitude higher resistivity (8×10¹¹ vs 6×10⁹ Ω·cm) and a 48% higher breakdown field (650 vs 440 V/μm) over D4H in FIB dielectric deposition. Its five reactive Si–H bonds power unique hydrosilylation, condensation polymerization (Tg ≈ –151°C, thermal stability 700°C), and pentafunctional scaffold synthesis that fully methylated cyclosiloxanes cannot replicate. Specify D5H for semiconductor circuit edit, failure analysis, high-temperature encapsulants, and nanoscale surface engineering. Bulk quantities available.

Molecular Formula C5H15O5Si5
Molecular Weight 295.59 g/mol
CAS No. 6166-86-5
Cat. No. B1588019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePENTAMETHYLCYCLOPENTASILOXANE
CAS6166-86-5
Molecular FormulaC5H15O5Si5
Molecular Weight295.59 g/mol
Structural Identifiers
SMILESC[Si]1O[Si](O[Si](O[Si](O[Si](O1)C)C)C)C
InChIInChI=1S/C5H15O5Si5/c1-11-6-12(2)8-14(4)10-15(5)9-13(3)7-11/h1-5H3
InChIKeyPUNGSQUVTIDKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentamethylcyclopentasiloxane (CAS 6166-86-5): Key Physicochemical Properties and Industrial Procurement Overview


Pentamethylcyclopentasiloxane (CAS 6166-86-5), also denoted as D⁵H or D5H in technical literature, is a cyclic organosilicon compound with the molecular formula C₅H₂₀O₅Si₅ and a molecular weight of 300.64 g/mol . Its structure features a five-membered siloxane ring wherein each silicon atom bears one methyl substituent and one reactive Si–H hydride functionality [1]. The compound exists as a clear, colorless liquid at ambient temperature with a density of 0.992 g/mL at 25 °C, a boiling point of 54 °C at 10 mmHg (or approximately 169 °C at 760 mmHg), a melting point of –108 °C, and a flash point of approximately 37 °C . In industrial and research nomenclature, this compound is distinguished from fully methylated cyclosiloxanes (D3, D4, D5) by the presence of reactive Si–H bonds, which confer a distinct chemical reactivity profile that underpins its specialized applications in semiconductor fabrication, polymer synthesis, and advanced materials development [1].

Why Generic Cyclosiloxane Substitution Is Inadequate for Pentamethylcyclopentasiloxane Applications


Substituting pentamethylcyclopentasiloxane (D5H) with structurally similar cyclosiloxanes such as octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), or even tetramethylcyclotetrasiloxane (D4H) frequently results in unacceptable performance degradation or outright application failure. The defining differentiator is the compound's pentafunctional Si–H architecture: five reactive hydride sites distributed on a conformationally constrained five-membered ring. Fully methylated analogs (D3, D4, D5) lack reactive Si–H bonds entirely and therefore cannot participate in hydrosilylation, oxidation–condensation polymerization, or covalent surface grafting reactions that are essential to D5H's utility [1]. The four-membered hydride-containing analog tetramethylcyclotetrasiloxane (D4H) possesses fewer reactive sites per molecule (four vs. five) and exhibits a different ring strain profile, which translates into measurably inferior electrical performance in insulator deposition applications, as quantified in Section 3 [2]. Consequently, generic cyclosiloxane substitution without rigorous head-to-head performance validation carries substantial technical and economic risk for critical semiconductor, polymer network, and surface modification workflows.

Pentamethylcyclopentasiloxane (CAS 6166-86-5): Quantified Differentiation Evidence for Procurement Decisions


FIB-Induced Deposition: Two Orders of Magnitude Higher Resistivity vs. Tetramethylcyclotetrasiloxane

In a direct head-to-head comparative study of siloxane precursor gases for focused ion beam (FIB)-induced insulator deposition, pentamethylcyclopentasiloxane (D5H) demonstrated the best overall electrical performance among all precursors tested [1]. Compared to the commercially established tetramethylcyclotetrasiloxane (D4H) compound, D5H yielded an improvement in resistivity of approximately two orders of magnitude [1]. The study further quantified that D5H-derived insulator films exhibited a breakdown field approximately 1.5 times higher than that of D4H-derived films under identical deposition conditions [1].

Focused ion beam Insulator deposition Semiconductor nanofabrication

FIB-Induced Deposition: 48% Higher Breakdown Field vs. Tetramethylcyclotetrasiloxane

In the same FIB-induced deposition study referenced above, the dielectric breakdown field of insulator films derived from pentamethylcyclopentasiloxane was measured to be approximately 650 V/μm, compared to approximately 440 V/μm for films derived from tetramethylcyclotetrasiloxane (D4H) under identical deposition and testing conditions [1]. This represents an absolute improvement of 210 V/μm, or a relative enhancement of approximately 48% [1].

Dielectric breakdown Insulator reliability FIB nanofabrication

Monomer Glass Transition: Exceptionally Low Tg of –152 °C Enabling Unique Polymer Network Dynamics

The monomer pentamethylcyclopentasiloxane (D5H) exhibits exceptionally low thermal transition temperatures, as characterized by differential scanning calorimetry. The melting temperature (Tm) was determined to be –137.6 ± 1 °C, and the glass transition temperature (Tg) was measured at –152 ± 2 °C [1]. These values are among the lowest reported for siloxane monomers. For class-level context, fully methylated cyclic siloxanes exhibit significantly higher transition temperatures: D4 melts at 17–18 °C, while D5 has a melting point of approximately –44 °C [2]. The extreme sub-ambient transition temperatures of D5H are attributable to its asymmetric methyl/hydride substitution pattern, which disrupts intermolecular packing relative to symmetric, fully methylated analogs [3].

Polymer synthesis Glass transition Network materials

Polymer Thermal Stability: PD5 Networks Remain Stable up to 700 °C

Polymerization of pentamethylcyclopentasiloxane via Pt-catalyzed oxidation–condensation yields poly(pentamethylcyclopentasiloxane) (PD5), a crosslinked network that exhibits thermal stability up to at least 700 °C [1]. Thermogravimetric analysis confirmed that the polymer does not exhibit a melting endotherm and maintains structural integrity at temperatures far exceeding the degradation thresholds of conventional linear polydimethylsiloxane (PDMS) networks, which typically degrade via cyclodepolymerization above 350–400 °C [2]. The high thermal stability of PD5 is attributed to the extensive Si–O–Si crosslinking that originates from the pentafunctional Si–H monomer architecture, a feature absent in networks derived from fully methylated cyclic siloxanes which lack reactive hydride sites for crosslink formation [1].

High-temperature materials Thermal stability Siloxane polymers

Pentamethylcyclopentasiloxane (CAS 6166-86-5): Evidence-Based Application Scenarios for Procurement Planning


Focused Ion Beam (FIB) Insulator Deposition for Semiconductor Device Prototyping

Based on the direct head-to-head evidence demonstrating two orders of magnitude higher resistivity (8 × 10¹¹ vs. 6 × 10⁹ Ω·cm) and a 48% higher breakdown field (650 vs. 440 V/μm) relative to tetramethylcyclotetrasiloxane [1], pentamethylcyclopentasiloxane is the preferred gaseous precursor for FIB-induced deposition of insulating layers in semiconductor device prototyping, circuit edit, and failure analysis workflows. The compound enables the direct-write fabrication of high-aspect-ratio insulator nanostructures, including nanopillars and nanocylinders, with site-selective placement at the nanometer scale [2]. For procurement decisions involving FIB precursor gases, D5H should be specified over D4H when minimizing leakage current and maximizing dielectric breakdown margin are critical performance requirements.

Synthesis of High-Temperature Siloxane Networks and Crosslinked Polymers

Pentamethylcyclopentasiloxane serves as a unique monomer for the synthesis of poly(pentamethylcyclopentasiloxane) (PD5) networks via Pt-catalyzed oxidation–condensation polymerization in the presence of water [3]. The resulting crosslinked polymer exhibits thermal stability to at least 700 °C [3] while simultaneously maintaining an exceptionally low glass transition temperature (Tg ≈ –151 °C) [3]. This unprecedented combination—ambient-temperature solid-like mechanical behavior coupled with cryogenic molecular mobility and extreme thermal stability—cannot be replicated using fully methylated cyclic siloxanes (D4, D5) which lack reactive Si–H crosslinking sites. Procurement of D5H monomer is essential for research and development programs targeting high-performance siloxane networks for aerospace coatings, high-temperature encapsulants, and specialty elastomers requiring thermal stability beyond the 350–400 °C limits of conventional PDMS.

Functionalized Cyclosiloxane Building Blocks for Liquid Crystalline and Ionic Conductive Materials

The five reactive Si–H functionalities on the pentamethylcyclopentasiloxane ring provide a versatile platform for hydrosilylation-based functionalization with mesogenic groups, oligoether chains, or other functional moieties. As demonstrated in peer-reviewed studies, D5H has been successfully employed as a core scaffold for synthesizing side-chain liquid crystalline cyclosiloxanes, enabling systematic investigation of phase transition behavior as a function of substituent structure [4]. Additionally, oligoether-functionalized D5H derivatives have been evaluated as components of network-type ionic conductors, with comparative studies examining cyclic versus linear siloxane architectures [5]. For synthetic chemistry programs requiring a well-defined, pentafunctional cyclic siloxane core, D5H offers a structural precision and functional density that is unmatched by tetramethylcyclotetrasiloxane (four Si–H sites) or hexamethylcyclotrisiloxane (three Si–H sites).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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